1,4-Diazepane-2-carboxylic acid
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Overview
Description
1,4-Diazepane-2-carboxylic acid is a seven-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Diazepane-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and various aromatic aldehydes. The resulting compounds are then characterized using techniques such as NMR and LCMS .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted reactions. For example, tert-butyl (3-cinnamamidopropyl)carbamate derivatives can be mixed with 2,3-dibromopropanoic acid and potassium carbonate to obtain 4-(tert-butoxycarbonyl)-1-cinnamoyl-1,4-diazepane-2-carboxylic acid derivatives .
Chemical Reactions Analysis
Types of Reactions: 1,4-Diazepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Reactions with different substituents to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Use of reducing agents like sodium borohydride (NaBH4).
Substitution: Reactions with alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted diazepane derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
1,4-Diazepane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,4-diazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of the extracellular matrix. This inhibition can lead to reduced tumor growth and metastasis in cancer .
Comparison with Similar Compounds
1,4-Diazepane: A simpler analog without the carboxylic acid group.
Benzodiazepines: Compounds with a benzene ring fused to the diazepine ring, widely used as anxiolytics and sedatives.
Piperidine Derivatives: Compounds with a six-membered ring containing one nitrogen atom, often used in medicinal chemistry.
Uniqueness: 1,4-Diazepane-2-carboxylic acid is unique due to its seven-membered ring structure with two nitrogen atoms and a carboxylic acid group. This structure imparts specific chemical properties and biological activities that are distinct from other similar compounds .
Properties
Molecular Formula |
C6H12N2O2 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,4-diazepane-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c9-6(10)5-4-7-2-1-3-8-5/h5,7-8H,1-4H2,(H,9,10) |
InChI Key |
QDUYMBPAVCCAMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(NC1)C(=O)O |
Origin of Product |
United States |
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